Cas no 178809-32-0 (4-(2-Bromophenyl)butanenitrile)
4-(2-Bromophenyl)butanenitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(2-bromophenyl)butanenitrile
- 4-(2-bromo-phenyl)-butyronitrile
- Benzenebutanenitrile, 2-bromo-
- FPZQJVZMZMHOGC-UHFFFAOYSA-N
- NE30351
- FCH1392568
- 4-(2-Bromophenyl)butanenitrile
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- Inchi: 1S/C10H10BrN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6H2
- InChI Key: FPZQJVZMZMHOGC-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1CCCC#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 170
- Topological Polar Surface Area: 23.8
4-(2-Bromophenyl)butanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-132861-0.05g |
4-(2-bromophenyl)butanenitrile |
178809-32-0 | 95% | 0.05g |
$182.0 | 2023-07-06 | |
| Enamine | EN300-132861-0.1g |
4-(2-bromophenyl)butanenitrile |
178809-32-0 | 95% | 0.1g |
$272.0 | 2023-07-06 | |
| Enamine | EN300-132861-0.25g |
4-(2-bromophenyl)butanenitrile |
178809-32-0 | 95% | 0.25g |
$389.0 | 2023-07-06 | |
| Enamine | EN300-132861-0.5g |
4-(2-bromophenyl)butanenitrile |
178809-32-0 | 95% | 0.5g |
$613.0 | 2023-07-06 | |
| Enamine | EN300-132861-1.0g |
4-(2-bromophenyl)butanenitrile |
178809-32-0 | 95% | 1.0g |
$785.0 | 2023-07-06 | |
| Enamine | EN300-132861-2.5g |
4-(2-bromophenyl)butanenitrile |
178809-32-0 | 95% | 2.5g |
$1539.0 | 2023-07-06 | |
| Enamine | EN300-132861-5.0g |
4-(2-bromophenyl)butanenitrile |
178809-32-0 | 95% | 5.0g |
$2277.0 | 2023-07-06 | |
| Enamine | EN300-132861-10.0g |
4-(2-bromophenyl)butanenitrile |
178809-32-0 | 95% | 10.0g |
$3376.0 | 2023-07-06 | |
| TRC | B804358-10mg |
4-(2-bromophenyl)butanenitrile |
178809-32-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B804358-50mg |
4-(2-bromophenyl)butanenitrile |
178809-32-0 | 50mg |
$ 210.00 | 2022-06-06 |
4-(2-Bromophenyl)butanenitrile Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 4-(2-Bromophenyl)butanenitrile
4-(2-Bromophenyl)butanenitrile: A Comprehensive Overview
4-(2-Bromophenyl)butanenitrile, identified by the CAS number 178809-32-0, is a significant compound in the field of organic chemistry. This compound, with its unique structure, has garnered attention due to its potential applications in various chemical industries and research domains. The molecule consists of a nitrile group attached to a butane chain, which is further connected to a bromophenyl group at the second position of the phenyl ring. This combination makes it a versatile building block for synthesizing more complex molecules.
The synthesis of 4-(2-Bromophenyl)butanenitrile typically involves multi-step reactions, often starting from bromobenzene derivatives and progressing through substitution or coupling reactions to introduce the nitrile functionality. The exact synthetic pathway may vary depending on the desired regiochemistry and stereochemistry of the final product. Recent advancements in catalytic methods and green chemistry have made the synthesis of this compound more efficient and environmentally friendly.
In terms of physical properties, 4-(2-Bromophenyl)butanenitrile is known for its stability under normal conditions, though it may undergo degradation under harsh chemical or thermal conditions. The presence of the nitrile group imparts certain electronic properties to the molecule, making it reactive towards nucleophilic addition reactions. This reactivity is exploited in various organic transformations, such as the formation of amides or ketones through hydrolysis or reduction.
The application of 4-(2-Bromophenyl)butanenitrile spans across different sectors, including pharmaceuticals, agrochemicals, and materials science. In drug discovery, this compound serves as an intermediate in the synthesis of bioactive molecules targeting various therapeutic areas such as oncology and infectious diseases. Recent studies have highlighted its role in modulating cellular pathways involved in cancer progression, making it a valuable asset in anticancer drug development.
In agrochemicals, 4-(2-Bromophenyl)butanenitrile finds use as an intermediate in the synthesis of pesticides and herbicides. Its ability to interact with specific biochemical pathways in pests and weeds makes it a promising candidate for developing eco-friendly agricultural chemicals. Researchers are actively exploring its potential to enhance crop protection without adverse environmental impacts.
The material science sector has also benefited from this compound's unique properties. It is employed in the development of advanced polymers and coatings that require specific mechanical or thermal characteristics. Recent breakthroughs in polymer chemistry have demonstrated how incorporating 4-(2-Bromophenyl)butanenitrile into polymer backbones can enhance material durability and resistance to environmental factors.
From a research perspective, 4-(2-Bromophenyl)butanenitrile continues to be a focal point for exploring novel synthetic methodologies and reaction mechanisms. Chemists are particularly interested in its role as a precursor for constructing complex aromatic systems with tailored functionalities. The compound's ability to participate in cross-coupling reactions has opened new avenues for creating diverse molecular architectures with potential applications in electronics and optoelectronics.
In conclusion, 4-(2-Bromophenyl)butanenitrile, with its CAS number 178809-32-0, stands out as a critical compound in modern organic chemistry. Its versatility, reactivity, and wide-ranging applications make it an essential component in both academic research and industrial processes. As scientific understanding advances, this compound is expected to unlock even more possibilities across various disciplines.
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